

An In-depth Technical Guide on the Solubility of Manganese(II) Bromide Tetrahydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Manganese(II) bromide tetrahydrate**

Cat. No.: **B154674**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **Manganese(II) bromide tetrahydrate** ($MnBr_2 \cdot 4H_2O$) in water and various organic solvents. This document is intended to be a valuable resource for laboratory researchers, chemists, and professionals in the field of drug development who require precise solubility data for experimental and formulation purposes.

Introduction

Manganese(II) bromide, particularly in its tetrahydrate form, is an inorganic compound with applications in various chemical syntheses and research areas. A thorough understanding of its solubility is critical for its effective use in solution-based reactions, purification processes, and the formulation of manganese-containing compounds. This guide compiles available quantitative and qualitative solubility data and outlines standard experimental protocols for solubility determination.

Solubility in Water

Manganese(II) bromide is highly soluble in water.^[1] The solubility of the anhydrous form, Manganese(II) bromide ($MnBr_2$), has been quantitatively determined at various temperatures. This data, sourced from the CRC Handbook of Chemistry and Physics, provides a strong

indication of the solubility behavior of the hydrated form, which is also expected to exhibit high aqueous solubility that increases with temperature.[2]

Data Presentation: Aqueous Solubility of Manganese(II) Bromide

The following table summarizes the solubility of anhydrous Manganese(II) bromide in water at different temperatures. The values are expressed in grams of solute per 100 grams of water.

Temperature (°C)	Solubility of MnBr ₂ (g/100 g H ₂ O)[3]
0	56.00
10	57.72
20	59.39
25	60.19
30	60.96
40	62.41
50	63.75
60	65.01
70	66.19
80	67.32
90	68.42
100	69.50

Note: The data presented is for the anhydrous form (MnBr₂). The tetrahydrate (MnBr₂·4H₂O) is also highly soluble in water. A specific value of 146 g/100 mL at 20 °C has been reported for the tetrahydrate, though the distinction from the anhydrous form in the original source is not always clear.[4][5]

Solubility in Organic Solvents

Quantitative data on the solubility of **Manganese(II) bromide tetrahydrate** in organic solvents is limited in publicly available literature. However, general solubility characteristics can be inferred from its chemical nature and from qualitative descriptions found in various chemical resources. As an ionic compound, Manganese(II) bromide is expected to be more soluble in polar solvents.[\[6\]](#)[\[7\]](#)

Data Presentation: Qualitative Solubility in Organic Solvents

The table below provides a summary of the known or expected solubility of Manganese(II) bromide in various organic solvents.

Solvent	Type	Solubility	Reference/Comment
Ethyl Alcohol (Ethanol)	Polar Protic	Soluble	A trade publication for Manganese(II) bromide tetrahydrate explicitly states its solubility in ethyl alcohol.
Ammonia (liquid)	Polar Protic	Insoluble	A chemical database indicates that anhydrous Manganese(II) bromide is insoluble in liquid ammonia. [8]
Polar Solvents (General)	-	Soluble	Multiple chemical suppliers describe anhydrous Manganese(II) bromide as being soluble in polar solvents. [6] [7]

Note on Organic Solvent Solubility: The lack of specific quantitative data necessitates experimental determination for applications requiring precise concentrations in organic media.

The "Experimental Protocols" section of this guide provides a framework for such determinations.

Experimental Protocols for Solubility Determination

The following are generalized methodologies for determining the solubility of an inorganic salt like **Manganese(II) bromide tetrahydrate**.

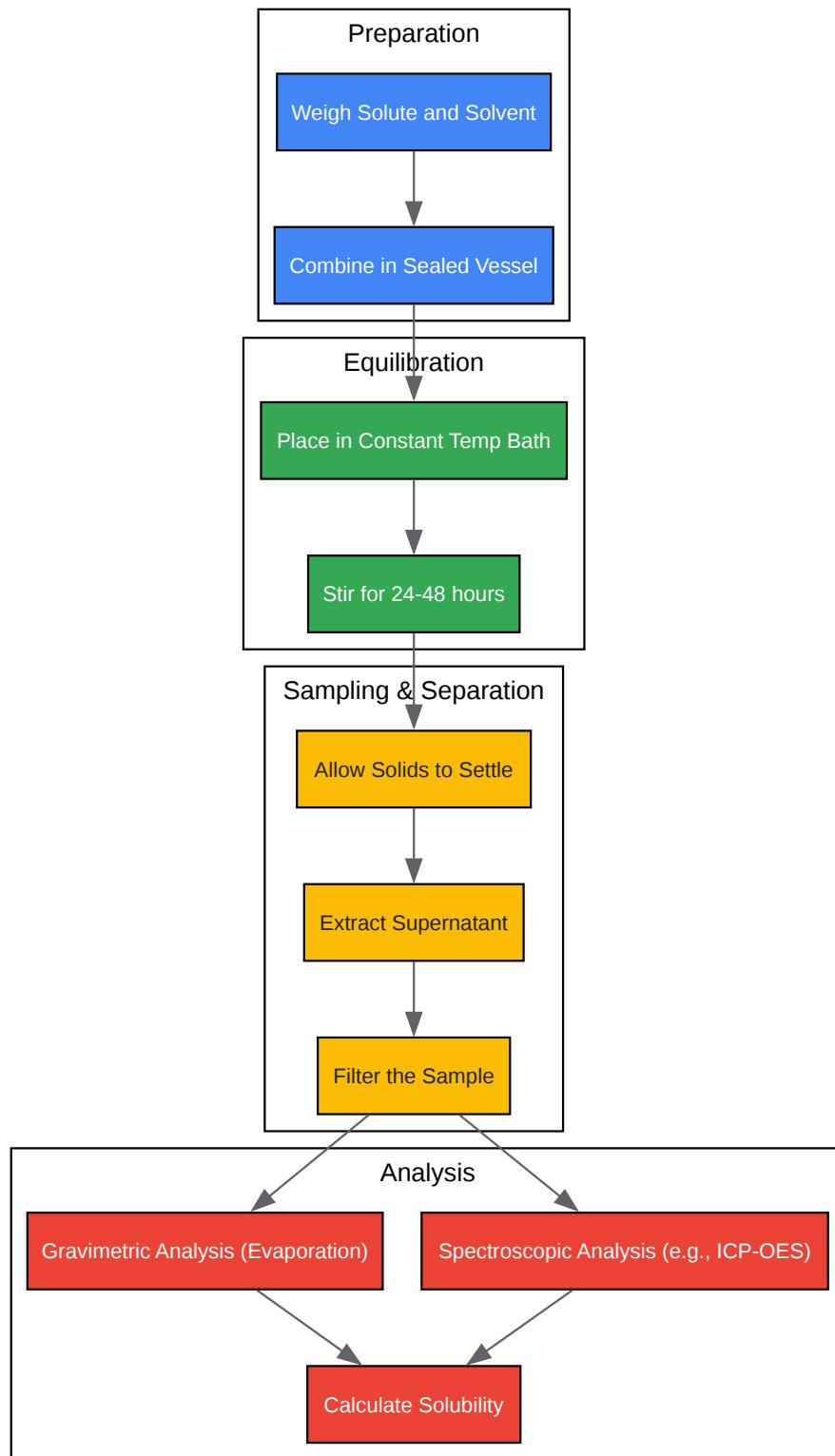
4.1. Method 1: Isothermal Saturation

This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.

- Apparatus: Constant temperature bath, sealed container (e.g., screw-cap vial or flask), magnetic stirrer and stir bar, analytical balance, filtration apparatus (e.g., syringe filter), and an appropriate analytical instrument (e.g., ICP-OES for manganese analysis, or gravimetric analysis).
- Procedure:
 - Add an excess amount of **Manganese(II) bromide tetrahydrate** to a known volume or mass of the solvent in a sealed container.
 - Place the container in a constant temperature bath set to the desired temperature.
 - Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - Allow the undissolved solid to settle.
 - Carefully extract a known volume of the supernatant liquid using a pre-heated or pre-cooled syringe to maintain the temperature.
 - Filter the extracted liquid to remove any suspended solid particles.
 - Accurately weigh a portion of the clear, saturated solution.

- Evaporate the solvent under controlled conditions (e.g., in an oven at a temperature below the decomposition point of the salt).
- Weigh the remaining solid residue.
- Calculate the solubility in grams of solute per 100 g of solvent.

4.2. Method 2: Visual Method (Polythermal)


This method is useful for determining the temperature at which a solution of a known concentration becomes saturated.

- Apparatus: Jacketed glass vessel with a stirrer and a temperature probe, circulating water bath with heating and cooling capabilities, analytical balance.
- Procedure:
 - Prepare a solution of **Manganese(II) bromide tetrahydrate** in the chosen solvent with a precisely known concentration.
 - Place the solution in the jacketed glass vessel.
 - Heat the solution while stirring until all the solid is completely dissolved.
 - Slowly cool the solution at a controlled rate (e.g., 0.5 °C/min) while continuously stirring and monitoring the temperature.
 - Record the temperature at which the first crystals appear (the saturation temperature).
 - Repeat the heating and cooling cycle to ensure reproducibility.
 - This process can be repeated with different concentrations to construct a solubility curve.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound.

Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: A flowchart of the isothermal saturation method for solubility determination.

This guide provides a foundational understanding of the solubility of **Manganese(II) bromide tetrahydrate**. For applications requiring high precision, especially in organic solvents, experimental verification of solubility is strongly recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [americanelements.com](http://www.americanelements.com) [americanelements.com]
- 2. CAS 10031-20-6: Manganese(II) bromide tetrahydrate [[cymitquimica.com](http://www.cymitquimica.com)]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. Manganese(II) bromide - Wikipedia [en.wikipedia.org]
- 5. buy Manganese(II) bromide hydrate Crystalline manufacturers - FUNCMATER [funcmater.com]
- 6. 臭化マンガン(II) 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Manganese(II) bromide 98 13446-03-2 [sigmaaldrich.com]
- 8. manganese(II) bromide [chemister.ru]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Solubility of Manganese(II) Bromide Tetrahydrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b154674#solubility-of-manganese-ii-bromide-tetrahydrate-in-water-and-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com